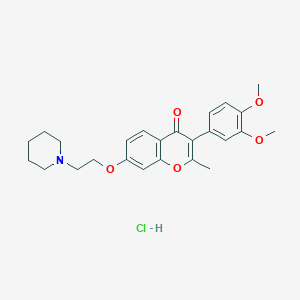

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

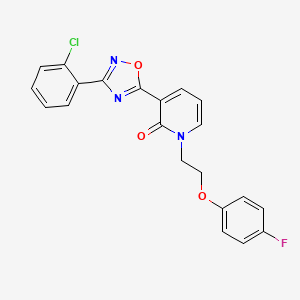

The compound "3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride" is a synthetic molecule that appears to be related to a class of compounds known as chromenones. Chromenones are a group of compounds that have a 4H-chromen-4-one as a core structure and are known for their diverse biological activities, including antibacterial, antioxidant, and antipsychotic properties. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the research.

Synthesis Analysis

The synthesis of related chromenone derivatives typically involves the reaction of hydroxy coumarins with various reagents. For instance, one study describes the synthesis of 3-aryl chromenones by refluxing 3-acetyl-4-hydroxy coumarin with aromatic aldehydes in the presence of piperidine as a catalyst . Another study reports the synthesis of a quinolinone derivative through Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . These methods suggest that the synthesis of the compound might involve similar strategies, such as the use of hydroxy coumarins, amines, and Michael addition reactions.

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. For example, the crystal structure of a related compound was determined using X-ray crystallography, confirming the presence of specific intermolecular interactions . DFT calculations have been used to study the molecular geometry and electronic properties of similar molecules . These techniques would likely be applicable in analyzing the molecular structure of "3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride."

Chemical Reactions Analysis

The chemical reactivity of chromenone derivatives can be influenced by the presence of substituents on the core structure. For instance, the presence of a piperidinyl group can enhance the molecule's ability to participate in various chemical reactions, such as Michael addition or Mannich condensation . The electronic and steric effects of the substituents can affect the reactivity of the molecule towards different reagents and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromenone derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of methoxy and piperidinyl groups can affect the molecule's polarity and, consequently, its solubility in different solvents. The intermolecular interactions observed in crystal structures, such as hydrogen bonding and π-π stacking, can impact the compound's melting point and stability . Additionally, the electronic properties determined by DFT calculations can provide insights into the molecule's reactivity and potential as a ligand in complex formation .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antibacterial and Antioxidant Derivatives : Compounds synthesized from 4-hydroxy coumarin, exhibiting significant antibacterial activity against certain strains like Escherichia coli and Pseudomonas Aeruginosa, alongside antioxidant activities. These findings suggest potential applications in developing new antibacterial and antioxidant agents (A. Al-ayed, 2011).

Antimicrobial and Antioxidant Activity : Synthesized 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides showed antimicrobial and antioxidant properties, highlighting the potential for these structures in medical and pharmaceutical research (K. Hatzade et al., 2008).

Antitumor Activity : A series of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives synthesized showed promising antitumor activity against several cancer cell lines, indicating potential applications in cancer research (Huchang Yu et al., 2017).

Structural Studies

- Crystal Structure Determination : The crystal structure analysis of related compounds, which helps in understanding the molecular conformation, intermolecular interactions, and potential reactivity of such molecules. For instance, the study of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one provided insights into its crystal packing and molecular interactions (I. Manolov et al., 2012).

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO5.ClH/c1-17-24(18-7-10-21(28-2)23(15-18)29-3)25(27)20-9-8-19(16-22(20)31-17)30-14-13-26-11-5-4-6-12-26;/h7-10,15-16H,4-6,11-14H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDXWBWYBUNBQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC(=C(C=C4)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)

![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)

![{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B3000825.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)

![1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one](/img/structure/B3000830.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3000837.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B3000839.png)